(4-Bromobuta-1,3-dien-1-YL)benzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9Br |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
[(1E,3E)-4-bromobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
RHFAWXPHDBNIKS-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CBr |
Origin of Product |
United States |
Strategic Importance of Brominated Dienes As Synthetic Intermediates
Brominated dienes, such as (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348), are highly valued in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of a bromine atom and a conjugated diene system within the same molecule provides multiple reaction sites, allowing for sequential and diverse functionalization.
One of the most powerful applications of brominated dienes is in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a handle for the introduction of various substituents through well-established methods like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, the palladium-catalyzed cross-coupling of a brominated diene with an arylboronic acid can lead to the formation of highly substituted styrenyl dienes, which are themselves valuable synthetic intermediates.
Furthermore, the diene moiety of this compound makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful pericyclic reaction allows for the stereocontrolled formation of six-membered rings, a common motif in many natural products and biologically active molecules. The substitution pattern on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition, providing access to a diverse range of complex cyclic structures.
The strategic placement of the bromine atom can also be exploited in other transformations. For example, it can be replaced by other functional groups through nucleophilic substitution reactions or be involved in the formation of organometallic reagents. The versatility of this compound and related brominated dienes makes them indispensable tools for the synthetic chemist, enabling the efficient construction of intricate molecular targets. While specific yield data for the synthesis of this compound is not widely reported in publicly available literature, the general synthetic routes for analogous compounds suggest that it can be prepared through various established methods, such as Wittig-type reactions or elimination reactions from suitable precursors.
Configurational and Conformational Isomerism in 4 Bromobuta 1,3 Dien 1 Yl Benzene Systems
Carbon-Carbon Bond Forming Reactions for Dienyl Bromide Synthesis
The creation of the dienyl bromide framework of this compound relies on strategic carbon-carbon bond formation. Modern synthetic chemistry offers a powerful toolkit for this purpose, including transition metal-catalyzed cross-coupling reactions, classic olefination methods, and elegant multi-component and cascade sequences.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. wikipedia.org These methods are paramount for constructing the conjugated system of this compound.
Palladium catalysts are exceptionally versatile for forming C(sp²)–C(sp²) bonds, which are central to the structure of this compound. wikipedia.org
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target compound, a plausible route would involve the reaction of styrene (B11656) with a bromo-substituted ethylene (B1197577) derivative in the presence of a palladium catalyst and a base. The reaction is known to be highly stereoselective, typically favoring the formation of the trans isomer. nih.govorganic-chemistry.org The general catalytic cycle of the Heck reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org
The Stille reaction provides another powerful method for the synthesis of conjugated dienes by coupling an organotin compound with an organic halide. oregonstate.edu A potential Stille coupling approach to this compound could involve the reaction of a vinylstannane, such as tributyl(vinyl)stannane, with a brominated styrene derivative, or conversely, the coupling of phenylboronic acid with a brominated diene. The stereochemistry of the vinyl partner is generally retained throughout the reaction. wikipedia.org The key steps in the Stille catalytic cycle are oxidative addition, transmetalation, and reductive elimination. oregonstate.edu
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a viable strategy would be the palladium-catalyzed cross-coupling of a vinylzinc halide with a brominated styrene derivative. nih.gov Alternatively, an arylzinc halide could be coupled with a brominated butadiene derivative. nih.gov Nickel catalysts can also be employed for Negishi couplings. wikipedia.org
| Reaction | Catalyst/Reagents | General Substrates | Key Features |
| Heck-Mizoroki | Pd(OAc)₂, PPh₃, Base | Aryl/Vinyl Halide + Alkene | High stereoselectivity for trans products. nih.govorganic-chemistry.org |
| Stille | Pd(PPh₃)₄, LiCl | Organostannane + Organic Halide | Retention of vinyl stereochemistry. wikipedia.org |
| Negishi | Pd(OAc)₂, CPhos | Organozinc Halide + Organic Halide | High reactivity and functional group tolerance. nih.gov |
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgresearchgate.net They can catalyze the coupling of a wide range of electrophiles, including aryl and vinyl bromides, making them suitable for the synthesis of this compound and its derivatives. researchgate.netnih.gov Nickel-catalyzed reductive cross-coupling reactions, in particular, have been developed for the synthesis of substituted 1,3-dienes from vinyl bromides. researchgate.net These reactions often proceed through different mechanistic pathways than their palladium counterparts, sometimes involving Ni(I)/Ni(III) catalytic cycles, which can offer complementary reactivity. sctunisie.org
| Catalyst System | Substrates | Product Type | Reference |
| NiBr₂/spiro-bidentate-pyox | Aryl Bromides + Primary Alkyl Bromides | Alkylated Arenes | acs.org |
| (5,5′-bis(trifluoromethyl)-2,2′-bipyridine)NiBr₂ / (dppp)PdCl₂ | Vinyl Bromides + Vinyl Triflates | Substituted 1,3-Dienes | researchgate.net |
Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions
Olefination Reactions
Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. youtube.com For the synthesis of this compound, a logical approach is the reaction of cinnamaldehyde (B126680) with a bromo-substituted phosphorus ylide, such as (bromomethylene)triphenylphosphorane. lookchem.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, with unstabilized ylides typically favoring the Z-alkene and stabilized ylides favoring the E-alkene. youtube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.com
A synthetic route to this compound has been reported starting from 3-phenyl-propenal (cinnamaldehyde) and (bromomethylene)triphenylphosphorane. lookchem.com
| Aldehyde/Ketone | Phosphonium Ylide | Product |
| Cinnamaldehyde | (Bromomethylene)triphenylphosphorane | This compound |
| 9-anthraldehyde | Benzyltriphenylphosphonium chloride | trans-9-Styrylanthracene |
Table 3: Examples of Wittig Reactions for Diene Synthesis
Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are highly atom-economical and efficient. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct the dienyl bromide framework in a convergent manner.
Cascade reactions , also known as domino or tandem reactions, involve two or more sequential transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. msu.edu These reactions can rapidly build molecular complexity from simple starting materials. nih.gov For example, a palladium-catalyzed cascade reaction involving a 1,4-palladium migration followed by carbene insertion has been used to construct multisubstituted 1,3-dienes. researchgate.net Similarly, palladium-catalyzed cascade reactions of allenes with organic halides can produce diene products. nih.gov A photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes has also been developed to access chiral γ-lactams. acs.org
| Reaction Type | Key Transformation | Product Class | Reference |
| Palladium-Catalyzed Cascade | 1,4-Palladium Migration/Carbene Insertion | Multisubstituted 1,3-Dienes | researchgate.net |
| Palladium-Catalyzed Cascade | Allylative Dicarbofunctionalization of Alkynes | Skipped Dienes | nih.gov |
| Photoinduced Pd-Catalyzed Cascade | Enantioselective Carboamidation of Dienes | Chiral γ-Lactams | acs.org |
Table 4: Examples of Cascade Reactions for Diene and Related Syntheses
Stereocontrol in the Synthesis of this compound Stereoisomers
Achieving a high degree of stereocontrol is a paramount challenge in the synthesis of substituted 1,3-dienes. The geometry of the double bonds, designated as either E (entgegen, opposite) or Z (zusammen, together), profoundly influences the molecule's properties and its subsequent reactivity. For a compound like this compound, four possible stereoisomers exist: (E,E), (E,Z), (Z,E), and (Z,Z). The development of stereoselective synthetic methods is therefore essential for accessing each of these isomers in a pure form.
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective construction of 1,3-dienes. The Suzuki-Miyaura and Heck coupling reactions, in particular, have been widely employed for this purpose. These reactions typically involve the coupling of a vinyl halide with a vinylboron species (Suzuki-Miyaura) or an alkene (Heck), with the stereochemistry of the starting materials often being transferred to the product with high fidelity.
For instance, the synthesis of the (E,E) isomer of a 1,4-diaryl-1,3-butadiene can be achieved via a Heck reaction between (E)-(2-bromovinyl)benzene and styrene, catalyzed by a palladium complex. lookchem.com The reaction proceeds with high stereoselectivity, preserving the E geometry of the starting materials in the final diene product. A similar strategy could be envisioned for the synthesis of (E,E)-(4-Bromobuta-1,3-dien-1-YL)benzene by coupling a suitable brominated vinyl species with styrene.
The Suzuki-Miyaura coupling offers another versatile route. The reaction of a stereodefined vinylboronic acid or ester with a vinyl bromide allows for the formation of a specific diene isomer. For example, coupling an (E)-vinylboronic acid with an (E)-vinyl bromide would be expected to yield the (E,E)-diene. By selecting the appropriate stereoisomers of the coupling partners, access to other diene geometries can be achieved.
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide an alternative approach to stereocontrolled diene synthesis. These methods involve the reaction of a phosphorus ylide or phosphonate (B1237965) carbanion with an α,β-unsaturated aldehyde, such as cinnamaldehyde. nih.gov The stereochemical outcome of these reactions can often be influenced by the reaction conditions and the specific reagents used, allowing for the selective formation of either E or Z double bonds. Cinnamaldehyde itself is a common starting material in various syntheses and can be derivatized to introduce the necessary functionalities for subsequent reactions. nih.govresearchgate.netscispace.com
The following table summarizes representative conditions for stereoselective diene synthesis, which are applicable to the preparation of this compound stereoisomers.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Stereoselectivity |
| Heck Coupling | Palladium Complex | Toluene (B28343) | 110 °C | High for (E,E)-isomers |
| Suzuki-Miyaura Coupling | Palladium Complex / Base | Various | Room Temp. to Reflux | High, dependent on substrate stereochemistry |
| Wittig Olefination | Phosphorus Ylide | THF / Ether | -78 °C to Room Temp. | Variable (Z or E selective) |
| Horner-Wadsworth-Emmons | Phosphonate Ester / Base | THF / DME | -78 °C to Room Temp. | Generally high E-selectivity |
Strategies for Dienyl Bromide Generation via Elimination Pathways
The introduction of the bromine atom at a specific position within the diene framework is a key synthetic challenge. Elimination reactions provide a classical and effective method for the formation of double bonds and can be strategically employed to generate the desired dienyl bromide structure. These reactions typically involve the removal of two substituents from adjacent carbon atoms.
A common strategy involves the dehydrohalogenation of a suitable di- or tri-halogenated precursor. For example, a 1,2,4-tribromo-1-phenylbutane derivative could undergo a base-mediated double elimination to furnish a brominated diene. The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the elimination, following principles such as Zaitsev's or Hofmann's rule, and to favor the formation of the conjugated diene system. Alcoholic potassium hydroxide (B78521) is a frequently used reagent for such dehydrohalogenation reactions. byjus.com
Another approach starts from a precursor containing a hydroxyl group, which can be converted into a good leaving group. For instance, a brominated butanediol (B1596017) derivative can undergo dehydration to form the diene. The hydroxyl groups can be transformed into tosylates or mesylates, or subjected to acid-catalyzed elimination.
The synthesis of suitable precursors for these elimination reactions is also a critical consideration. For example, 1-bromo-4-phenylbutane (B79780) can be synthesized through various routes, including the reaction of benzene (B151609) with a 4-bromobutyryl halide followed by reduction. byjus.com This saturated precursor would then require further functionalization to introduce a second leaving group to facilitate the double elimination to form the diene.
The table below outlines general approaches for the generation of dienyl bromides via elimination pathways.
| Precursor Type | Leaving Groups | Reagent | General Conditions | Expected Product |
| Dibromoalkane | Br, Br | Strong Base (e.g., t-BuOK) | Elevated Temperature | Dienyl Bromide |
| Bromoalkanol | OH, Br | Acid or Dehydrating Agent | Heat | Dienyl Bromide |
| Bromoalkanol Derivative | OTs/OMs, Br | Non-nucleophilic Base | Anhydrous Conditions | Dienyl Bromide |
The versatility of bromine as a reagent is also noteworthy in the synthesis of brominated compounds. Molecular bromine can be used for the bromination of olefinic compounds, which can then serve as precursors for elimination reactions. sci-hub.se
Elucidation of Reactivity and Reaction Mechanisms of 4 Bromobuta 1,3 Dien 1 Yl Benzene
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental transformations for conjugated dienes. The specific electronic and steric properties of (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348) dictate its role as either an electron-rich or electron-poor component, influencing the reaction pathway and product selectivity.
Diels-Alder Reactions: Inter- and Intramolecular Processes
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgucalgary.ca The reaction's rate and selectivity are governed by the electronic complementarity of the reactants. For a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. ucalgary.caorganic-chemistry.org
In the case of this compound, the electron-donating phenyl group suggests it can act as the electron-rich component in reactions with electron-deficient dienophiles such as maleic anhydride (B1165640) or acrylates. The reaction is expected to be highly regioselective. According to Frontier Molecular Orbital (FMO) theory, the regiochemistry is controlled by the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The phenyl group at C1 increases the magnitude of the HOMO coefficient at C4, while the bromo group at C4 will have a smaller effect. Therefore, the "ortho" and "para" isomers are the predicted products, with the major product depending on the specific dienophile used.
Intermolecular Diels-Alder: In an intermolecular reaction, this compound would react with a separate dienophile molecule. The stereochemistry of the reaction is controlled by the "endo rule," which favors the formation of the product where the substituents of the dienophile are oriented towards the newly forming double bond of the diene.
Table 1: Predicted Regiochemical Outcome of Intermolecular Diels-Alder Reactions
| Dienophile | Predicted Major Product (Regioisomer) |
| Maleic Anhydride | 4-Bromo-5-phenylcyclohex-1-ene-1,2-dicarboxylic anhydride |
| Methyl Acrylate | Methyl 4-bromo-5-phenylcyclohex-1-ene-1-carboxylate ("para" adduct) |
| Acrolein | 4-Bromo-5-phenylcyclohex-1-ene-1-carbaldehyde ("para" adduct) |
| Note: This table is illustrative and based on general principles of FMO theory. |
Intramolecular Diels-Alder (IMDA): For an intramolecular Diels-Alder reaction to occur, the diene must be connected to a dienophile via a tether. While no specific examples involving this compound are documented, a hypothetical substrate could be synthesized where the phenyl ring is functionalized with a chain containing an alkene. The feasibility and stereochemical outcome of the IMDA reaction would depend heavily on the length and nature of the tether, which dictates the stability of the transition state. wikipedia.org Reactions that form five- or six-membered rings in addition to the new cyclohexene ring are generally favored. wikipedia.org
Inverse Electron Demand Diels-Alder Reactions with Dienophiles
In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed: the diene is electron-poor and the dienophile is electron-rich. wikipedia.orgwikipedia.org This is achieved by having electron-withdrawing groups on the diene and electron-donating groups on the dienophile. wikipedia.orgrsc.org
The bromine atom on this compound provides some electron-withdrawing character, potentially enabling it to participate in IEDDA reactions, although this is counteracted by the electron-donating phenyl group. For this diene to react efficiently in an IEDDA pathway, it would need to be paired with a highly electron-rich dienophile, such as an enamine or a vinyl ether. wikipedia.orgnih.gov In this scenario, the controlling orbital interaction is between the diene's LUMO and the dienophile's HOMO. rsc.org The regioselectivity would be dictated by the coefficients of these orbitals.
[2+2] Cycloaddition-Retroelectrocyclization Pathways
The [2+2] cycloaddition-retroelectrocyclization (CA-RE) pathway is a powerful method for synthesizing complex molecules, particularly push-pull chromophores. However, this reaction sequence typically involves the reaction of an electron-rich alkyne with an electron-deficient alkene. The process proceeds through a formal [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes a retroelectrocyclization (a ring-opening reaction) to yield a substituted 1,3-diene.
This reaction is not a typical pathway for a pre-formed 1,3-diene like this compound. The much more kinetically and thermodynamically favorable pericyclic reaction for a conjugated diene is the [4+2] cycloaddition (Diels-Alder reaction). ucalgary.ca A [2+2] cycloaddition with an alkene would be a competing, but generally much slower and less favorable, process.
Transition Metal-Mediated Transformations
The carbon-carbon and carbon-hydrogen bonds within this compound can be selectively functionalized using transition metal catalysts, offering routes to more complex molecular architectures.
Palladium-Catalyzed Functionalizations
Palladium catalysis is a versatile tool in organic synthesis. For this compound, the carbon-bromine bond is a primary site for classic cross-coupling reactions (e.g., Suzuki, Stille, Heck). Additionally, the C-H bonds of the diene and the phenyl ring are potential sites for direct functionalization.
C-H Bond Activation and Functionalization
Palladium-catalyzed C-H activation has emerged as a step-economical method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net In this compound, there are several potential C-H bonds that could be targeted:
Vinylic C-H bonds: The hydrogens on the diene backbone.
Aromatic C-H bonds: The hydrogens on the phenyl ring, primarily at the ortho positions due to the directing effect of the butadiene substituent.
While specific studies on the C-H activation of this compound are not prominent, analogous reactions on similar 1-phenyl-1,3-dienes have been reported. researchgate.net These reactions typically involve a Pd(II) catalyst, an oxidant (like benzoquinone or silver acetate), and a directing group to control regioselectivity. For instance, a palladium-catalyzed oxidative Heck reaction could couple the diene with an alkene at one of its vinylic C-H positions. Alternatively, direct arylation could occur at the ortho-position of the phenyl ring.
Table 2: Plausible Palladium-Catalyzed C-H Functionalization Reactions
| Coupling Partner | Proposed Reaction Type | Potential Product |
| Styrene (B11656) | Oxidative Heck Reaction | 1-Bromo-4-phenyl-2-styryl-1,3-butadiene |
| Phenylboronic Acid | Direct Arylation | 1-(2'-Phenyl-[1,1'-biphenyl]-4-yl)-4-bromobuta-1,3-diene |
| N-Phenylacetamide | C-H Amination | N-(2-(4-(4-Bromobuta-1,3-dien-1-yl)phenyl)phenyl)acetamide |
| Note: This table presents hypothetical outcomes based on known palladium-catalyzed C-H activation methodologies. |
Nickel-Catalyzed Reactions (e.g., Alkenylboration)
While specific examples of nickel-catalyzed alkenylboration of this compound are not readily found in the literature, the general principles of nickel-catalyzed cross-coupling reactions of alkenyl halides suggest that this compound would be a viable substrate. Nickel catalysts are known to facilitate a wide range of cross-coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
In a hypothetical nickel-catalyzed alkenylboration, this compound would react with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a nickel catalyst and a suitable ligand. The reaction would likely proceed via an oxidative addition of the C-Br bond to the nickel(0) catalyst, followed by transmetalation with the boron reagent and reductive elimination to afford the borylated product. The stereochemistry of the diene would be a critical factor in determining the stereochemistry of the product.
Copper-Catalyzed Reactions
Copper-catalyzed reactions are particularly relevant to the chemistry of this compound, especially in the context of selenophene (B38918) synthesis. As mentioned previously, copper oxide nanoparticles have been shown to be effective catalysts for the one-pot reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272). nih.govresearchgate.net
This copper-catalyzed protocol offers an efficient route to various substituted selenophenes. nih.gov The reaction is believed to proceed through a copper-mediated process that facilitates the initial substitution of the bromine atom with the selenocyanate group, followed by an intramolecular cyclization. The use of copper catalysis often allows for milder reaction conditions compared to non-catalyzed methods.
The following table illustrates the scope of the copper-catalyzed synthesis of selenophenes from various 1,3-dienyl bromides.
| R¹ | R² | Product | Yield (%) |
| Ph | H | 2-Phenylselenophene | 93 |
| 4-MeC₆H₄ | H | 2-(4-Tolyl)selenophene | 90 |
| 4-MeOC₆H₄ | H | 2-(4-Methoxyphenyl)selenophene | 88 |
| 4-ClC₆H₄ | H | 2-(4-Chlorophenyl)selenophene | 85 |
| 2-Thienyl | H | 2-(2-Thienyl)selenophene | 82 |
| n-Hexyl | H | 2-Hexylselenophene | 78 |
Table 2: Copper-Catalyzed Synthesis of Selenophenes from 1,3-Dienyl Bromides and KSeCN. nih.gov
Electrophilic and Nucleophilic Reactivity
The conjugated diene system and the carbon-bromine bond in this compound are the primary sites for electrophilic and nucleophilic attack, respectively.
Electrophilic Addition to the Diene System
The conjugated diene system of this compound is susceptible to electrophilic addition reactions. The addition of an electrophile, such as a hydrogen halide or a halogen, can lead to the formation of either 1,2- or 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.
For example, the addition of HBr to this compound would involve the initial protonation of one of the double bonds to form a carbocation. This carbocation would be stabilized by resonance, with the positive charge delocalized over two carbon atoms. The subsequent attack of the bromide ion at either of these positions would lead to the formation of the 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, such as temperature.
Nucleophilic Substitution and Elimination Pathways
The presence of a bromine atom on the sp²-hybridized carbon of the diene system opens up possibilities for nucleophilic substitution and elimination reactions. While vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, under appropriate conditions, the bromine atom can be displaced by a nucleophile.
The synthesis of selenophenes, as discussed earlier, is a prime example of a reaction that involves a nucleophilic attack by the selenocyanate ion on the diene, leading to the substitution of the bromine atom. Other strong nucleophiles could potentially react in a similar manner.
Elimination reactions are also a possibility, particularly in the presence of a strong base. This could lead to the formation of an enyne or other unsaturated products. The specific pathway, whether substitution or elimination, would be influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Radical Reaction Pathways and Their Stereochemical Implications
The radical reactions of this compound are governed by the principles of radical stability, resonance delocalization, and the nature of the radical-generating species. The presence of a phenyl group and a bromo substituent on the conjugated diene system introduces unique electronic and steric factors that influence the reaction pathways and the stereochemistry of the resulting products.
Radical reactions involving this substrate can be broadly categorized into two main pathways: radical substitution and radical addition.
Radical substitution, particularly allylic bromination, is a characteristic reaction of alkenes and conjugated dienes. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or light and is highly selective for the allylic position due to the formation of a resonance-stabilized allylic radical. For this compound, the most likely radical substitution reaction is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org NBS is the preferred reagent over Br2 for allylic bromination as it maintains a low concentration of Br2, thus minimizing competitive electrophilic addition to the double bonds. masterorganicchemistry.comlibretexts.org
The initial step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from an allylic position of this compound. The key allylic position in this molecule is the carbon atom adjacent to the phenyl-substituted double bond (C2). Abstraction of a hydrogen atom from this position leads to the formation of a resonance-stabilized allylic radical.
The resulting allylic radical possesses multiple resonance structures, which delocalize the unpaired electron over the conjugated system. The stability of this radical is enhanced by conjugation with the phenyl group. The primary resonance contributors would place the radical character on C2 and C4. The reaction of this resonance-hybrid radical with a bromine source (Br2, generated in situ from the reaction of HBr with NBS) can then lead to the formation of different constitutional isomers.
The stereochemical outcome of such a substitution reaction is dictated by the geometry of the radical intermediate. Carbon radicals are generally trigonal planar, meaning that the subsequent attack by a bromine atom can occur from either face of the p-orbital containing the unpaired electron. libretexts.org If the carbon atom that is brominated becomes a stereocenter, a racemic mixture of enantiomers is expected to form.
Expected Products from Allylic Bromination:
| Starting Material | Reagents | Potential Products | Stereochemical Consideration |
| This compound | NBS, Radical Initiator (e.g., AIBN), Heat/Light | (2,4-Dibromobuta-1,3-dien-1-YL)benzene, (4,4-Dibromobuta-1,3-dien-1-YL)benzene | Formation of new stereocenters would lead to racemic mixtures. The geometry of the double bonds (E/Z) could also be affected. |
Radical addition to the conjugated diene system of this compound can be initiated by various radical species. A classic example is the addition of HBr in the presence of peroxides, which proceeds via a radical mechanism and typically exhibits anti-Markovnikov regioselectivity. In the context of conjugated dienes, radical addition can occur in a 1,2- or 1,4-fashion.
The initial step is the addition of a bromine radical to one of the double bonds. The regioselectivity of this initial attack is governed by the formation of the most stable radical intermediate. For this compound, the addition of a radical (X•) can occur at either C2 or C4.
Addition at C4: This would lead to a resonance-stabilized allylic radical with the unpaired electron delocalized between C3 and C1, and further stabilized by the phenyl group.
Addition at C2: This would also generate a resonance-stabilized radical, but the delocalization pattern would be different.
The subsequent step involves the reaction of the radical intermediate with a hydrogen donor (e.g., HBr) to yield the final product. The competition between 1,2- and 1,4-addition is often temperature-dependent, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures). masterorganicchemistry.com
The stereochemistry of radical addition is similar to that of radical substitution. The intermediate radical is planar, allowing for the subsequent addition step to occur from either face, potentially leading to a mixture of stereoisomers if new chiral centers are created.
General Scheme for Radical Addition:
| Reactant | Radical Species (X•) | Intermediate Radical | Potential Products (1,2- and 1,4-addition) |
| This compound | Br• (from HBr/peroxides) | Resonance-stabilized allylic radical | (1,4-Dibromo-2-buten-1-yl)benzene, (3,4-Dibromo-1-buten-1-yl)benzene |
It is important to note that the phenyl group significantly influences the stability of the radical intermediates, likely favoring pathways where the radical is in conjugation with the aromatic ring. Experimental studies on the reaction of phenyl radicals with 1,3-butadiene (B125203) have shown that addition to the terminal carbon is a major pathway. nih.gov
Applications of 4 Bromobuta 1,3 Dien 1 Yl Benzene in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecules
The presence of both a vinyl bromide and a conjugated diene system makes (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348) a valuable precursor for a variety of organic transformations, enabling the synthesis of more complex molecules.
This compound and its derivatives have been effectively utilized in the synthesis of substituted selenophenes. One notable method involves the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) (KSeCN). For instance, a derivative of this compound, 4-[(1E,3E)-4-Bromobuta-1,3-dien-1-yl]-2-methoxyphenyl acetate, has been shown to react efficiently with KSeCN to yield the corresponding selenophene (B38918) in high yield. nih.gov This transformation is believed to proceed through the formation of a 1,3-dienylselenocyanate intermediate, which then undergoes cyclization. nih.gov
The reaction conditions for the synthesis of selenophenes from 1,3-dienyl bromides have been optimized to achieve high yields. A one-pot synthesis has been described using copper oxide nanoparticles (CuO-nps) as a catalyst in DMF at 110 °C. nih.gov These mild conditions and high yields make this an attractive method for the preparation of various selenophene derivatives. nih.gov
Table 1: Synthesis of Selenophene Derivatives from 1,3-Dienyl Bromides
| Starting Material Derivative | Reagent | Product | Yield (%) |
| 4-[(1E,3E)-4-Bromobuta-1,3-dien-1-yl]-2-methoxyphenyl acetate | KSeCN | Selenophene 14n | 89 nih.gov |
| Anthracenyl-1,3-dienyl bromide | KSeCN | Selenophene 14m | 75 nih.gov |
| Furyl-1,3-dienyl bromide | KSeCN | Selenophene 14o | 77 nih.gov |
| 1,3,5-trienyl bromide | KSeCN | 2-vinylselenophene 14p | 55 nih.gov |
Note: The table presents data for derivatives of this compound and other 1,3-dienyl bromides to illustrate the scope of the reaction.
The conjugated diene structure of this compound makes it a suitable starting material for the construction of more extended polyene and dendralene systems. These structures are of significant interest due to their electronic properties and their presence in various natural products and functional materials. nih.gov Palladium-catalyzed cross-coupling reactions are a primary method for extending the conjugated system.
While direct examples of using this compound for polyene and dendralene synthesis are not explicitly detailed in the provided search results, its nature as a vinyl bromide allows for participation in reactions like the Suzuki, Stille, and Heck couplings. These reactions would involve coupling the vinyl bromide moiety with a suitable organometallic reagent or an alkene to form a new carbon-carbon bond and extend the polyene chain. The synthesis of cross-conjugated polyenes has been achieved through palladium-catalyzed oxidative C-C bond forming cascade reactions of allenes, highlighting the utility of palladium catalysis in constructing such systems. nih.gov
The phenyl group and the vinyl bromide moiety of this compound present opportunities for borylation reactions, leading to the formation of valuable organoboron compounds. The palladium-catalyzed Miyaura-Ishiyama borylation is a powerful method for the synthesis of arylboronates from aryl halides. beilstein-journals.org This reaction can be applied to the phenyl ring of this compound to introduce a boronate ester group.
Mechanochemical methods for palladium-catalyzed borylation of aryl halides have been developed, offering a solvent-free and efficient route to arylboronates. beilstein-journals.org These reactions typically proceed with high yields and can tolerate a range of functional groups. beilstein-journals.org The resulting arylboronate derivative of this compound would be a versatile intermediate for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions to form biaryl structures or more complex architectures. While the direct borylation of the vinyl bromide portion is also conceivable, the borylation of the aryl ring is a well-established transformation.
Role in the Total Synthesis of Natural Products and Bioactive Scaffolds
While specific examples of the direct use of this compound in the total synthesis of natural products were not found in the search results, its structural motifs are present in many biologically active molecules. Polyene structures, for which this compound is a potential precursor, are found in a wide array of natural products. researchgate.net
The ability to construct substituted dienes and polyenes from building blocks like this compound is crucial in synthetic strategies targeting complex natural products. A general platform for the synthesis of polyene motifs via iterative cross-coupling of bifunctional building blocks has been proposed, underscoring the importance of such synthons. researchgate.net The development of methods for the stereoselective synthesis of highly substituted 1,3-dienes is an active area of research, as these structures are key components of many bioactive compounds.
Development of Functional Materials and Probes
The extended π-conjugation in molecules derived from this compound suggests their potential application in the development of functional materials. Polyenes and molecules with extensive conjugation often exhibit interesting photophysical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthesis of various functional materials often relies on the construction of specific molecular scaffolds. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene has been investigated for its potential as an anticancer agent due to its interaction with DNA. nih.gov While not directly synthesized from this compound, this example illustrates how benzene-containing molecules with extended functional groups can have significant biological applications. The versatility of this compound as a building block could potentially be harnessed to create novel functional materials and probes with tailored properties.
Spectroscopic and Analytical Characterization Techniques for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The analysis of ¹H and ¹³C NMR spectra allows for the identification of the distinct types of protons and carbons within the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each nucleus. libretexts.org Protons and carbons in electron-poor environments are "deshielded" and resonate at a lower field (higher ppm value), while those in electron-rich environments are "shielded" and appear at a higher field (lower ppm value). ucl.ac.uk
For this compound, the protons can be categorized into two main regions: the aromatic region (protons on the benzene (B151609) ring) and the vinylic region (protons on the buta-1,3-diene chain). libretexts.org The phenyl protons typically appear in the range of δ 7.2-7.6 ppm. The vinylic protons of the conjugated diene system are expected between δ 6.5-7.0 ppm, with their exact shifts influenced by their position relative to the phenyl group and the bromine atom. rsc.org
The ¹³C NMR spectrum shows a wider range of chemical shifts. oregonstate.edu The carbons of the benzene ring are expected in the aromatic region (δ 125-138 ppm). The sp² hybridized carbons of the diene chain will also appear in the alkene region (δ 100-140 ppm). The carbon atom bonded to the electronegative bromine atom would be shifted to a higher frequency compared to the other vinylic carbons. oregonstate.eduresearchgate.net
Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (Phenyl) | 7.2 - 7.6 | 125 - 138 |
Note: These are estimated ranges. Actual values can vary based on solvent and experimental conditions.
To definitively assign these signals and piece together the molecule's connectivity, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent vinylic protons along the diene chain and between adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons in both the phenyl ring and the diene chain.
The splitting patterns observed in a high-resolution ¹H NMR spectrum are due to spin-spin coupling between neighboring protons. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz) and provides critical stereochemical information. youtube.com
In the buta-1,3-diene chain of this compound, the coupling between protons on the same double bond (geminal coupling) and on adjacent carbons (vicinal coupling) is key. The vicinal coupling constant across a double bond is highly dependent on the geometry. A large J-value of approximately 15 Hz is characteristic of a trans (or E) configuration, while a smaller value of around 10 Hz would indicate a cis (or Z) configuration. Analysis of these J-values is therefore essential for confirming the (1E,3E)-stereochemistry of the diene. organicchemistrydata.org
In the phenyl ring, characteristic coupling patterns emerge:
Ortho-coupling (³J): Between adjacent protons (3 bonds apart), typically 6-8 Hz.
Meta-coupling (⁴J): Between protons separated by one carbon (4 bonds apart), typically 1.5-3 Hz. organicchemistrydata.org
Para-coupling (⁵J): Between protons on opposite sides of the ring (5 bonds apart), typically < 1 Hz and often not resolved.
These distinct coupling constants help to confirm the substitution pattern on the aromatic ring. organicchemistrydata.org
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high degree of accuracy allows for the determination of the precise elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₉Br. chemspider.com HRMS would be used to confirm this by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
The method of ionization can influence the type of information obtained from the mass spectrum.
Electron Ionization (EI+): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation by identifying stable fragments of the parent molecule.
Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique that typically results in minimal fragmentation. It is often used in conjunction with a TOF mass analyzer, which is well-suited for accurate mass measurements. For a compound like this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with ions from the solvent, such as sodium [M+Na]⁺. rsc.org The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental formula from these ions. For example, HRMS data for a similar compound was reported as HRMS (ESI-TOF) m/z calcd for C10H9INa (M + Na)+: 278.9647, found 278.9651. rsc.org A similar report would be expected for the bromo-analogue.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the phenyl group, the conjugated diene system, and the carbon-bromine bond.
The presence of the phenyl group can be confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. acs.org Specifically, for phenyl-substituted compounds, these peaks are often observed in the range of 3100-3000 cm⁻¹. acs.org The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to bands of variable intensity near 1600 cm⁻¹ and 1500 cm⁻¹.
The conjugated diene system also presents distinct IR signals. The C=C stretching vibrations of the conjugated double bonds are expected to appear in the 1650-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations (wagging) of the vinyl hydrogens are particularly diagnostic and typically occur in the 1000-800 cm⁻¹ range. For a trans-substituted double bond, a strong absorption band is often observed around 965 cm⁻¹.
The carbon-bromine (C-Br) stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.
A research article detailing the synthesis of related enamides provides IR data for N-styrylbenzamide derivatives, which contain some of the same functional groups. For instance, (E)-4-methyl-N-styrylbenzamide shows prominent peaks at 3219 cm⁻¹ (N-H stretch), 1624 cm⁻¹ (C=O stretch), 1523 and 1485 cm⁻¹ (aromatic C=C stretch), and 961 cm⁻¹ (trans C-H bend). nih.gov While not identical, these values provide a useful reference for the expected regions of absorption for the phenyl and vinyl groups in this compound.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenyl Ring | Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | ~1600, ~1500 | |
| Conjugated Diene | C=C Stretch | 1650-1600 |
| =C-H Out-of-Plane Bend (trans) | ~965 | |
| Alkyl Halide | C-Br Stretch | 600-500 |
Chromatographic Techniques for Purity and Isomer Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity and analyzing the isomeric composition of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and thermally stable compounds. In the context of this compound, GC would be used to separate the desired product from any starting materials, byproducts, or solvents. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of the eluted compounds.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, HPLC can be employed to assess its purity and to separate its geometric isomers (e.g., E/Z isomers of the double bonds).
In one study, the synthesis of a related compound, 1,1,4,4-tetraphenyl-1,3-butadiene, was monitored for purity using HPLC, achieving a mass fraction higher than 99.0%. beilstein-journals.org Another study involving the reaction of (1E,3E)-(4-bromobuta-1,3-dien-1-yl)benzene utilized chiral HPLC for the analysis of the product, demonstrating the technique's utility in separating stereoisomers. umich.edu The conditions for this analysis included a Chiralpak ADH column with a mobile phase of 1% IPA/Hexanes (+0.1% diethylamine) at a flow rate of 0.5 mL/min, with detection at 254 nm. umich.edu
The choice of stationary phase (e.g., normal phase or reverse phase) and mobile phase composition is critical for achieving good separation of the isomers and any impurities. A typical HPLC analysis would involve injecting a solution of the compound onto a column and monitoring the eluent with a UV detector, as the phenyl and conjugated diene moieties are strong chromophores.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Purpose | Key Parameters | Expected Outcome |
| GC-MS | Purity assessment, structural confirmation | Appropriate GC column and temperature program, mass spectral analysis | Separation of the target compound from impurities. Mass spectrum showing the molecular ion and characteristic bromine isotopic patterns in fragments. |
| HPLC | Purity assessment, isomer separation | Column (e.g., C18 for reverse phase, chiral for stereoisomers), mobile phase composition, UV detector | Separation of geometric (E/Z) and potentially stereoisomers, quantification of purity. |
Theoretical and Computational Studies on 4 Bromobuta 1,3 Dien 1 Yl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348). Methods such as Density Functional Theory (DFT) are frequently employed to model its electronic structure and predict its reactivity.
Detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. The calculated energies of these orbitals are also indicative of the compound's kinetic stability. For instance, a large HOMO-LUMO gap suggests high stability.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and predict sites for intermolecular interactions. In this compound, the phenyl group and the butadiene chain, along with the bromine atom, create a complex electronic environment that can be elucidated through these computational tools.
Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are crucial for comparing the reactivity of this compound with other related compounds in various chemical reactions.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity Index (ω) | 3.79 |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.
Mechanistic Studies using Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For example, in cycloaddition reactions, where the butadiene moiety of the molecule can act as a diene, computational studies can distinguish between concerted and stepwise mechanisms. The activation energies for different pathways can be calculated to predict the reaction's feasibility and selectivity under various conditions.
Isomerization processes, such as the E/Z isomerization around the double bonds of the butadiene chain, can also be studied. By locating the transition state for bond rotation, the energy barrier for isomerization can be determined, providing insights into the compound's conformational dynamics. These studies often employ high-level ab initio methods or DFT to ensure the accuracy of the calculated energy profiles.
Structure-Activity Relationship (SAR) Modeling and Descriptor Development
Structure-Activity Relationship (SAR) studies are crucial in fields like medicinal chemistry and materials science to understand how a molecule's structure influences its biological activity or material properties. For this compound, SAR models can be developed to correlate its structural features with a specific activity. nih.gov
The first step in SAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, these descriptors can be categorized as:
1D Descriptors: Molecular weight, count of specific atoms (e.g., bromine).
2D Descriptors: Topological indices that describe the connectivity of atoms, such as the Wiener index or Kier & Hall connectivity indices.
3D Descriptors: Geometrical parameters like molecular surface area and volume.
Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.
Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net
Table 2: Examples of Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| 1D | Molecular Weight | 209.08 g/mol |
| 2D | Wiener Index | 542 |
| 3D | Molecular Surface Area | 210.5 Ų |
| Quantum Chemical | Dipole Moment | 1.5 D |
Note: The values in this table are hypothetical and for illustrative purposes.
Prediction of Redox Potentials and Energy Profiles
The redox behavior of this compound is another area where computational chemistry provides valuable predictions. The oxidation and reduction potentials of a molecule are related to its ionization potential and electron affinity, which can be calculated using quantum chemical methods. These calculations help in assessing the compound's suitability for applications in areas like organic electronics or as a redox mediator.
Computational methods can also be used to construct detailed energy profiles for various chemical transformations of this compound. This involves calculating the relative energies of reactants, intermediates, transition states, and products. Such energy profiles are essential for understanding reaction kinetics and thermodynamics. For instance, the energy profile for the debromination of the molecule or its participation in a coupling reaction can be mapped out to understand the energetic feasibility and to identify the rate-determining step of the process. These profiles are often calculated using a combination of DFT for geometry optimizations and higher-level methods for more accurate energy calculations.
Emerging Research Directions and Future Prospects for 4 Bromobuta 1,3 Dien 1 Yl Benzene Chemistry
Catalyst Design and Development for Enhanced Selectivity
The reactivity of the vinyl bromide in (4-Bromobuta-1,3-dien-1-YL)benzene (B6153348) makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The design of catalyst systems to control the selectivity of these reactions is a critical area of research. In analogous systems, the choice of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) plays a pivotal role in determining the efficiency and regioselectivity of the coupling process. For instance, bulky, electron-rich ligands can enhance the rate of oxidative addition of the vinyl bromide to the palladium center and influence the subsequent steps of the catalytic cycle.
However, specific data on catalyst performance for this compound remains elusive. Future research should focus on screening a variety of palladium precursors and ligands to optimize reaction conditions for coupling with different partners. A systematic study could involve evaluating the impact of ligand steric and electronic properties on yield and stereoselectivity, particularly in maintaining the E,E-configuration of the diene system if desired.
Table 1: Potential Catalyst Systems for Cross-Coupling Reactions of this compound
| Catalyst System | Potential Reaction Type | Key Parameters for Optimization |
| Pd(PPh₃)₄ / Base | Suzuki, Stille | Base strength, solvent, temperature |
| Pd(OAc)₂ / Ligand | Heck, Suzuki | Ligand type (e.g., Buchwald or Herrmann-type phosphines), catalyst loading |
| Pd-NHC Complexes | Suzuki, Heck | NHC structure, base, solvent system |
Asymmetric Synthesis and Enantioselective Transformations
The prochiral nature of the diene system in this compound presents an opportunity for the development of asymmetric transformations to generate chiral molecules. Enantioselective reactions, such as asymmetric Heck reactions or catalytic additions to the diene, could provide access to valuable chiral building blocks. The development of chiral catalyst systems, likely involving transition metals complexed with chiral ligands, would be paramount.
Currently, there are no published examples of enantioselective reactions specifically involving this compound. Research in this area would be groundbreaking and could involve the design of novel chiral phosphine or diene ligands capable of inducing high levels of stereocontrol. The synthesis of chiral derivatives would open up new avenues for the application of this compound in the synthesis of complex, biologically active molecules.
Sustainable and Green Chemistry Approaches
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. For a compound like this compound, this could involve several aspects. One area of focus is the development of catalytic syntheses that proceed with high atom economy. For example, exploring direct C-H activation methods to form the diene system, rather than relying on traditional multi-step sequences, would be a significant advancement.
Another key aspect is the use of greener solvents. Many cross-coupling reactions traditionally use organic solvents like toluene (B28343) or THF. Investigating the use of more sustainable alternatives such as water, ethanol, or ionic liquids for reactions involving this compound would be a valuable contribution. Furthermore, developing catalytic systems that can operate at lower temperatures and with lower catalyst loadings would reduce energy consumption and waste generation.
Exploration of Novel Reactivity Modes and Domino Reactions
The conjugated π-system and the presence of a vinyl bromide in this compound suggest the potential for novel reactivity and participation in domino or cascade reactions. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency in building molecular complexity.
For instance, a cross-coupling reaction at the bromide position could be designed to trigger a subsequent intramolecular cyclization, leading to the formation of complex cyclic structures. The diene moiety itself can participate in various pericyclic reactions, such as Diels-Alder reactions, which could be integrated into a domino sequence. Investigating the compatibility of the vinyl bromide functionality with these reaction types and designing substrates that can undergo such cascade processes would be a fertile ground for discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (4-Bromobuta-1,3-dien-1-yl)benzene, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, using palladium catalysts. Key factors include solvent polarity (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. For example, brominated precursors like 4-bromostyrene can react with butadiene derivatives under catalytic conditions to form the diene moiety. Purification often involves column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. The diene protons typically resonate at δ 5.5–6.5 ppm, while aromatic protons appear at δ 7.0–7.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/APCI) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br split).
- IR Spectroscopy : Stretching frequencies for C=C (1600–1680 cm) and C-Br (500–600 cm) validate functional groups .
Q. How does the bromine substituent affect the compound’s reactivity in substitution reactions?
- Answer : The bromine atom acts as a directing group, facilitating electrophilic aromatic substitution (EAS) at the para position. It also serves as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols). Steric hindrance from the butadiene chain may reduce reactivity in bulky environments. Reactivity trends can be predicted using Hammett parameters (σ for bromine: +0.25) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require iterative validation:
Repetition : Confirm reproducibility under identical conditions.
Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra.
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What computational strategies predict regioselectivity in cycloaddition reactions involving this compound?
- Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The diene’s HOMO often interacts with electron-deficient dienophiles.
- DFT Calculations : Optimize transition states (e.g., at B3LYP/6-31G* level) to assess activation energies for [4+2] vs. [2+2] pathways.
- Solvent Modeling : PCM (Polarizable Continuum Model) accounts for solvent effects on reaction kinetics .
Q. What challenges arise in enantioselective synthesis of derivatives, and how are chiral catalysts optimized?
- Answer : Achieving enantiocontrol requires:
- Chiral Ligands : Rhodium complexes with binaphthol-derived ligands induce asymmetry in cyclopropanation or allylic alkylation.
- Steric Modulation : Bulky substituents on ligands (e.g., tert-butyl groups) enhance stereoselectivity.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Applications in Research
Q. What in vitro assays evaluate the bioactivity of this compound derivatives?
- Answer :
- Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination).
- Enzyme Inhibition : Fluorescence-based screening for kinase or protease activity.
- Data Interpretation : Dose-response curves fitted to logistic models (e.g., Hill equation) .
Q. How does structure-activity relationship (SAR) guide the design of antimicrobial agents from this compound?
- Answer :
- Electron-Withdrawing Groups : Bromine enhances membrane permeability via lipophilicity (logP optimization).
- Diene Conformation : Planar diene moieties improve intercalation into bacterial DNA.
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., nitro, methoxy) to map bioactivity trends .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
